molecular formula C20H21N3O2 B2708390 2-(benzyloxy)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one CAS No. 2380184-35-8

2-(benzyloxy)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one

Cat. No.: B2708390
CAS No.: 2380184-35-8
M. Wt: 335.407
InChI Key: DZVXKDMPBHPWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzyloxy)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one is a complex organic compound that features a benzimidazole moiety, an azetidine ring, and a phenylmethoxyethanone group. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-(benzyloxy)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one typically involves multiple steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

2-(benzyloxy)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one undergoes various chemical reactions:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like acetonitrile or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-(benzyloxy)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one can be compared with other benzimidazole and azetidine derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-2-phenylmethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-15-21-18-9-5-6-10-19(18)23(15)17-11-22(12-17)20(24)14-25-13-16-7-3-2-4-8-16/h2-10,17H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVXKDMPBHPWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)COCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.